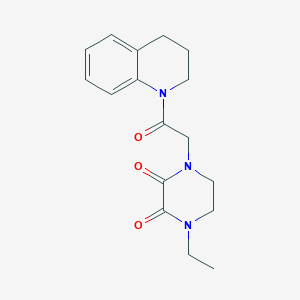

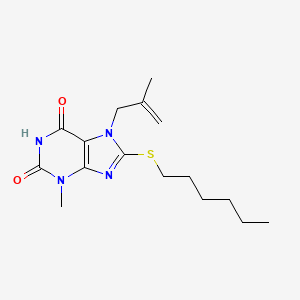

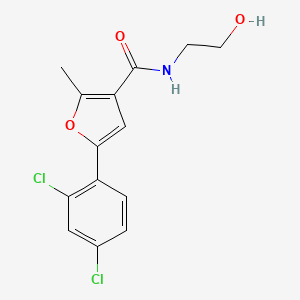

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold . It has been used for plant disease management . Derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .

Synthesis Analysis

The synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction . This reaction was used to create 59 derivatives of the scaffold for plant disease management .

Chemical Reactions Analysis

The Castagnoli–Cushman reaction was used in the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior .

科学的研究の応用

Synthesis and Chemical Reactions

- An innovative approach to the synthesis of 1,4-Benzodiazepine-2,5-diones from 3-aminoquinoline-2,4-diones through base-promoted ring expansion under mild conditions has been reported, highlighting the compound's potential as a precursor in synthesizing complex molecular frameworks (Křemen et al., 2017).

- The synthesis of new derivatives of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, from condensation reactions involving amino chromones and quinolones, showcases the compound's role in generating novel heterocyclic systems (Halim & Ibrahim, 2017).

- Research on the synthesis of 1-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones through activated Pictet-Spengler reactions provides insights into the creation of new classes of quinones, demonstrating the compound's utility in expanding the chemical space of quinone derivatives (Shinkevich et al., 2011).

Theoretical and Computational Studies

- Detailed DFT calculations and molecular modeling have been employed to investigate the electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties of novel compounds derived from the base compound, illustrating the utility of computational methods in understanding and predicting the properties of new chemical entities (El-Azab et al., 2017).

Applications in Medicinal Chemistry

- The development of novel 1,4-Benzoxazin-3(4H)-one derivatives with varying activities at 5-HT1A and 5-HT2A receptors demonstrates the potential of structurally related compounds in the design of new therapeutic agents with specific receptor profiles (Mokrosz et al., 1999).

Material Science Applications

- The synthesis of highly fluorescent and photostable polynorbornenes incorporating naphthalimide-functionalized derivatives highlights the application of related compounds in materials science, particularly in the creation of novel polymeric materials with desirable optical properties (Hollauf et al., 2016).

作用機序

Target of action

Compounds with a 3,4-dihydroquinolin-1(2H)-one scaffold have been found to exhibit antioomycete activity against the phytopathogen Pythium recalcitrans .

Mode of action

The mode of action of these compounds might involve the disruption of the biological membrane systems of the target organism

Result of action

The primary result of the action of these compounds is the inhibition of growth of certain phytopathogens . This could potentially be used for plant disease management.

将来の方向性

The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives . This provides crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

特性

IUPAC Name |

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-2-18-10-11-19(17(23)16(18)22)12-15(21)20-9-5-7-13-6-3-4-8-14(13)20/h3-4,6,8H,2,5,7,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNJKQILFNGZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)

![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)

![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)

![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2962264.png)